molecular formula C9H10FNO2 B12094518 (5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

(5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Cat. No.: B12094518
M. Wt: 183.18 g/mol
InChI Key: WNVDGJLEDKGKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is a chemical compound with the molecular formula C9H10FNO2 It is a derivative of benzodioxin and contains a fluorine atom at the 5-position and a methanamine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine typically involves the reaction of 3-fluorocatechol with 1,2-dibromoethane under specific conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

(5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine: Contains a fluorine atom at the 5-position and a methanamine group at the 6-position.

    1,4-Benzodioxin-6-methanamine: Lacks the fluorine atom but has a similar core structure.

    5-Fluoro-2,3-dihydro-1,4-benzodioxin: Contains the fluorine atom but lacks the methanamine group.

Uniqueness

The presence of both the fluorine atom and the methanamine group in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

(5-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

InChI

InChI=1S/C9H10FNO2/c10-8-6(5-11)1-2-7-9(8)13-4-3-12-7/h1-2H,3-5,11H2

InChI Key

WNVDGJLEDKGKIM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.